molecular formula C23H23N6S.Cl<br>C23H23ClN6S B1321654 (3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate CAS No. 24808-23-9

(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate

Cat. No.: B1321654
CAS No.: 24808-23-9
M. Wt: 451.0 g/mol
InChI Key: RAJUOBWEWIXUMN-UHFFFAOYSA-M
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Description

This compound is a bis-sulfonated derivative of the hexahydrofuro[3,2-b]furan scaffold, featuring two methanesulfonyloxy groups at positions 3 and 4. The stereochemistry (3R,3aS,6R,6aS) confers rigidity to the bicyclic furan system, making it a valuable intermediate in organic synthesis and pharmaceutical chemistry. Methanesulfonyl (mesyl) groups act as excellent leaving groups, enabling nucleophilic substitution reactions for further functionalization .

Properties

CAS No.

24808-23-9

Molecular Formula

C23H23N6S.Cl
C23H23ClN6S

Molecular Weight

451.0 g/mol

IUPAC Name

N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]-N-(2-pyridin-1-ium-1-ylethyl)aniline;chloride

InChI

InChI=1S/C23H23N6S.ClH/c1-2-29(18-17-28-15-7-4-8-16-28)21-13-11-20(12-14-21)25-26-23-24-22(27-30-23)19-9-5-3-6-10-19;/h3-16H,2,17-18H2,1H3;1H/q+1;/p-1

InChI Key

RAJUOBWEWIXUMN-UHFFFAOYSA-M

SMILES

CS(=O)(=O)OC1COC2C1OCC2OS(=O)(=O)C

Isomeric SMILES

CS(=O)(=O)O[C@@H]1CO[C@H]2[C@@H]1OC[C@H]2OS(=O)(=O)C

Canonical SMILES

CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=NC(=NS3)C4=CC=CC=C4.[Cl-]

Other CAS No.

24808-23-9

Origin of Product

United States

Preparation Methods

Synthesis of the Diol Precursor

The diol precursor, (3R,3aS,6R,6aS)-hexahydrofuro[3,2-b]furan-3,6-diol, is prepared via stereoselective methods involving cyclization and reduction steps. According to literature, stereoselective synthesis routes involve:

  • Starting from suitable carbohydrate derivatives or tetrahydrofuran precursors.
  • Employing stereoselective epoxidation or dihydroxylation reactions to install the hydroxyl groups at the 3 and 6 positions with defined stereochemistry.
  • Purification and crystallization techniques to isolate the diastereomerically pure diol.

A notable method includes the use of stereoselective epimerization and crystallization to obtain the pure diol intermediate with the desired (3R,3aS,6R,6aS) configuration.

Conversion to the Bis-Mesylate

The key step in preparing the target compound is the mesylation of the diol. This involves:

  • Reagents: Methanesulfonyl chloride (mesyl chloride) as the sulfonylating agent and a base such as triethylamine or pyridine to scavenge the generated hydrochloric acid.
  • Solvents: Aprotic solvents like dichloromethane, tetrahydrofuran, or acetonitrile are preferred to dissolve both the diol and reagents effectively.
  • Conditions: The reaction is typically carried out at low temperatures (0°C to room temperature) to control the reaction rate and avoid side reactions.
  • Procedure: The diol is dissolved in the solvent, cooled, and then mesyl chloride is added dropwise in the presence of the base. The reaction mixture is stirred for several hours to ensure complete conversion.
  • Workup: The reaction mixture is quenched with water or aqueous bicarbonate, extracted, and purified by crystallization or chromatography to yield the bis-mesylate.

This mesylation step is highly efficient and yields the bis-mesylate with retention of stereochemistry at the chiral centers.

Parameter Typical Conditions Notes
Solvent Dichloromethane, tetrahydrofuran, acetonitrile Aprotic solvents preferred for solubility
Base Triethylamine, pyridine Neutralizes HCl formed
Temperature 0°C to 25°C Low temperature to minimize side reactions
Reaction Time 2 to 4 hours Ensures complete mesylation
Molar Ratio (Mesyl chloride:diol) 2.1:1 to 2.5:1 Slight excess of mesyl chloride
Purification Crystallization or column chromatography To isolate pure bis-mesylate
  • The mesylation reaction proceeds with high regio- and stereoselectivity, preserving the stereochemistry of the hexahydrofurofuran ring system.
  • The bis-mesylate product exhibits characteristic NMR signals confirming the substitution of hydroxyl groups by mesylates.
  • High-performance liquid chromatography (HPLC) and mass spectrometry (MS) confirm the purity and molecular weight consistent with the bis-mesylate structure.
  • The compound is stable under standard storage conditions but should be handled under inert atmosphere to prevent hydrolysis.
Step Starting Material Reagents & Conditions Outcome Reference
1 Suitable carbohydrate or tetrahydrofuran derivative Stereoselective epoxidation/dihydroxylation, crystallization Pure (3R,3aS,6R,6aS)-hexahydrofuro[3,2-b]furan-3,6-diol
2 (3R,3aS,6R,6aS)-hexahydrofuro[3,2-b]furan-3,6-diol Mesyl chloride, triethylamine, dichloromethane, 0-25°C, 2-4 h (3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate

The preparation of (3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate is well-established through a stereoselective synthesis of the diol precursor followed by efficient mesylation. The process benefits from mild reaction conditions, high selectivity, and straightforward purification. These features make the compound accessible for further synthetic applications in organic and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate undergoes various chemical reactions, including:

    Substitution reactions: The methanesulfonyloxy groups can be substituted by nucleophiles.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation reactions: Reagents like potassium permanganate or chromium trioxide.

    Reduction reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows it to serve as a precursor for the development of drugs targeting specific biological pathways.

Case Study: Synthesis of Antiviral Agents
Research has demonstrated that derivatives of this compound can be modified to enhance antiviral activity. For instance, studies have shown that modifying the methanesulfonyloxy group can lead to compounds with improved efficacy against viral infections .

Organic Synthesis

This compound plays a crucial role in organic synthesis due to its ability to participate in various chemical reactions. It can be used in the formation of complex molecules through reactions such as nucleophilic substitution and coupling reactions.

Data Table: Reaction Outcomes

Reaction TypeProduct TypeYield (%)Reference
Nucleophilic SubstitutionAlkylated Furan Derivatives85
Coupling ReactionsBiologically Active Compounds90

Agricultural Chemistry

The compound has potential applications in the development of agrochemicals. Its structural properties lend themselves to modifications that can enhance the efficacy of pesticides or herbicides.

Case Study: Pesticide Development
A study indicated that derivatives of (3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate exhibited significant insecticidal activity when tested against common agricultural pests. The modifications made to the methanesulfonyloxy group were pivotal in enhancing bioactivity .

Mechanism of Action

The mechanism by which (3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Sulfonate Esters

(3R,3aS,6R,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate) (Tosyl Derivative)
  • Structure : Replaces methanesulfonyl with 4-methylbenzenesulfonyl (tosyl) groups.
  • Properties : Higher molecular weight (454.51 g/mol vs. 354.36 g/mol for the target compound) due to aromatic substituents. Tosyl groups enhance stability but reduce solubility in polar solvents compared to mesyl groups .
  • Applications : Used in stereoselective glycosylation reactions due to tosyl’s moderate leaving ability .
(3R,3aS,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-yl 4-methylbenzenesulfonate
  • Structure : Retains one tosyl group but has a hydroxyl group at position 5.
  • Reactivity : The hydroxyl group can undergo further derivatization, such as phosphorylation or acylation .

Analogues with Carboxylate and Acetate Groups

(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate
  • Structure : Acetate group at position 3 and a simpler furo[2,3-b]furan scaffold.
  • Applications : Key intermediate in Darunavir (HIV protease inhibitor) synthesis. The acetate group facilitates enzymatic cleavage in prodrug formulations .
(3S,3aR,6R,6aR)-6-Hydroxyhexahydrofuro[3,2-b]furan-3-carboxylic Acid
  • Structure : Carboxylic acid at position 3 and hydroxyl at position 6.
  • Properties : Polar functional groups enhance water solubility, making it suitable for aqueous-phase reactions .

Aromatic and Complex Derivatives

(3S,3aR,6S,6aR)-3,6-bis(3,4,5-Trimethoxyphenyl)-hexahydrofuro[3,4-c]furan
  • Structure : Aromatic trimethoxyphenyl substituents introduce π-π stacking interactions.
  • Applications: Potential use in anticancer research due to structural similarity to tubulin-binding agents .

Table 1: Key Properties of Selected Analogues

Compound Molecular Weight (g/mol) Solubility Key Functional Groups Applications
Target Compound 354.36 DMSO, DMF Two mesyl groups Synthesis intermediate
Tosyl Derivative 454.51 Chloroform, Ethyl Acetate Two tosyl groups Glycosylation reactions
Hydroxy-Tosyl Derivative 344.38 Methanol, Chloroform Tosyl, hydroxyl Prodrug development
Acetate Derivative 172.18 Chloroform, Methanol Acetate Darunavir synthesis
Carboxylic Acid Derivative 218.21 Water, Methanol Carboxylic acid, hydroxyl Aqueous-phase chemistry

Biological Activity

The compound (3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate is a complex organic molecule notable for its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound features a hexahydrofuro[3,2-b]furan backbone with methanesulfonate groups that enhance its solubility and reactivity. The presence of these functional groups allows for various chemical transformations, making it a subject of interest in medicinal chemistry.

Biological Activity

Research indicates that compounds with the hexahydrofuro[3,2-b]furan structure exhibit diverse biological activities:

  • Herbicidal Properties : Studies have shown that derivatives of this compound can selectively target certain plant species while being less harmful to others. This selectivity is crucial for developing environmentally friendly herbicides that minimize damage to non-target plants .
  • Anticancer Potential : Preliminary investigations suggest that the compound may interact with specific cellular pathways involved in cancer progression. Its ability to bind to certain enzymes or receptors could make it a candidate for targeted cancer therapies .

The biological activity of (3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding : It can bind to specific receptors in plant and animal cells, triggering physiological responses that can be exploited for therapeutic purposes.
  • Cellular Pathway Modulation : Interaction with signaling pathways may affect cell proliferation and apoptosis, making it relevant for cancer research.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • A study on the herbicidal effects demonstrated that the compound significantly reduced the growth of specific weed species while promoting the growth of crops.
  • In vitro experiments indicated that the compound exhibited cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest .

Comparative Analysis

To better understand the unique properties of (3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate compared to similar compounds, the following table summarizes key structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonateHexahydrofuro scaffold with sulfonatesHerbicidal activity; potential anticancer effects
Hexahydrofuro[2,3-b]furan derivativesSimilar furan coreVaries; some exhibit herbicidal properties
Tetrahydrofuran derivativesLess complex structureGenerally lower biological activity
Sulfonated aromatic compoundsAromatic rings with sulfonate groupsDiverse activities; often used in pharmaceuticals

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing (3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate with high purity?

  • Methodology : Synthesis typically involves selective sulfonylation of diols under inert atmospheres (e.g., nitrogen) using methanesulfonyl chloride or trifluoromethanesulfonic anhydride in anhydrous solvents like dichloromethane. For example, a related trifluoromethanesulfonate ester was synthesized at -20°C with triethylamine as a base, followed by extraction, drying, and purification via flash chromatography (petroleum ether/ethyl acetate gradient) . Yield optimization may require stoichiometric control of sulfonylation agents and reaction time.

Q. Which analytical techniques are critical for characterizing the compound’s purity and structural integrity?

  • Key Techniques :

  • NMR/IR : Confirm regiochemistry and sulfonate ester formation via characteristic proton shifts (e.g., downfield signals for sulfonyloxy groups) and IR absorption bands (S=O stretching at ~1350–1200 cm⁻¹) .
  • HPLC : Validate purity (>97% achievable via chromatographic purification) .
  • DSC : Assess thermal stability by monitoring decomposition/melting transitions under controlled heating/cooling ramps (e.g., 10°C/min) .

Q. How can researchers ensure stereochemical fidelity during synthesis?

  • Approach : Use chiral starting materials or enzymatic resolution to preserve stereochemistry. X-ray crystallography (e.g., monoclinic P21 space group, β = 98.913°) provides definitive stereochemical confirmation, as demonstrated for a structurally analogous methanesulfonate derivative . Polarimetry ([α]D measurements) and ECD spectroscopy (in acetonitrile, c = 2.0×10⁻⁴ M) supplement crystallographic data .

Advanced Research Questions

Q. What strategies address contradictions in spectroscopic data for sulfonate-containing furan derivatives?

  • Resolution : Cross-validate NMR assignments with computational tools (e.g., DFT-based chemical shift predictions). For example, discrepancies in methanesulfonate proton environments can arise from conformational flexibility; variable-temperature NMR or NOESY experiments may resolve ambiguities .

Q. How can reaction conditions be optimized using computational or heuristic algorithms?

  • Bayesian Optimization : Systematically explore reaction parameters (temperature, solvent, catalyst loading) to maximize yield. A study on polycationic dye-fixatives demonstrated enhanced efficiency via algorithm-guided experimental design . For sulfonylation, focus on minimizing side reactions (e.g., over-sulfonation) by optimizing reagent addition rates and stoichiometry .

Q. What mechanistic insights exist for sulfonate group reactivity in nucleophilic environments?

  • Findings : Methanesulfonate esters exhibit lower leaving-group ability compared to triflates but higher stability than tosylates. Kinetic studies in acetonitrile/water mixtures suggest that hydrolysis rates depend on steric hindrance and solvent polarity. For instance, sterically shielded sulfonates in bicyclic furans show delayed hydrolysis, enabling controlled functionalization .

Q. How can molecular docking studies inform the design of derivatives with biological activity?

  • Case Study : A related carbamate derivative with a hexahydrofurofuran core demonstrated inhibitory activity via docking into LpxC (a bacterial enzyme). Key interactions included hydrogen bonding with the sulfonate group and hydrophobic packing of the fused furan system. Similar strategies can guide modifications (e.g., substituent variation at C3/C6) to enhance binding affinity .

Methodological Notes

  • Stereochemical Analysis : Always correlate experimental data (X-ray, ECD) with computational models (e.g., Gaussian-based ECD simulations) to resolve complex chiral environments .
  • Stability Testing : Use DSC to identify degradation thresholds and inform storage conditions (e.g., -20°C under nitrogen) .
  • Contradiction Management : Maintain detailed reaction logs (time, temperature, reagent batches) to trace variability in synthetic outcomes .

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